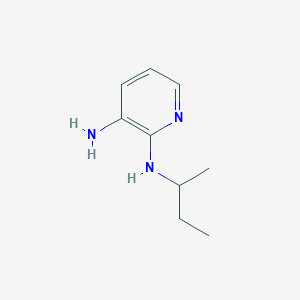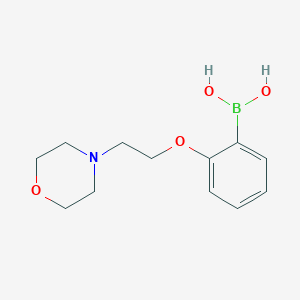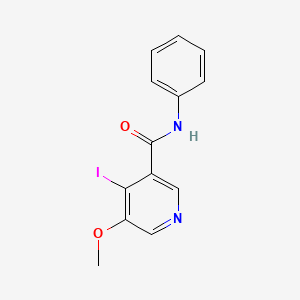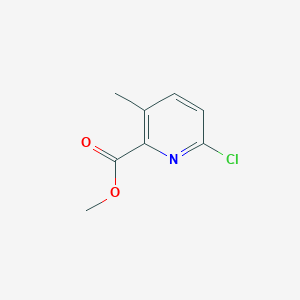![molecular formula C8H5N5O2 B1391023 7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オン CAS No. 1211170-88-5](/img/structure/B1391023.png)
7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オン
説明
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a useful research compound. Its molecular formula is C8H5N5O2 and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療:BCL-XLタンパク質阻害
7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オンに関連する化合物は、潜在的なBCL-XLタンパク質阻害剤として特定されています。これらの阻害剤は、アポトーシス促進剤として作用し、がん治療に役立ちます。 これらは、がん細胞のアポトーシスを誘導しますが、これは癌組織ではしばしば欠陥のあるプログラムされた細胞死プロセスです .
抗癌活性:トロポミオシン受容体キナーゼA(TrKA)阻害
最近の研究では、7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オンと同様のコア構造を持つ新規化合物を、トロポミオシン受容体キナーゼA(TrKA)の潜在的な阻害剤として合成しました。 これらの化合物は、強力な抗癌活性を示し、分子ドッキングとADME研究を通じて評価されており、さまざまな癌細胞株に対する有効性を示しています .
生物活性を持つ複素環の合成
7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オンなどの化合物の反応性は、さまざまな複素環の合成の前駆体として役立ちます。 これらの複素環は興味深い生物活性を示しており、新しい薬理学的作用剤の開発に有望です .
化学療法剤の開発
7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オン誘導体の構造的特徴は、新しい化学療法剤の開発に適した候補となっています。 特定の細胞標的に結合する能力を利用して、副作用の少ない、より効果的な薬物を創り出すことができます .
遺伝子融合の標的化
7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オンと同様のフレームワークを持つ化合物は、がんにおける遺伝子融合を標的にするために使用されてきました。 これらの遺伝子融合は、しばしば発癌性タンパク質の発現につながり、それらを阻害することで、腫瘍学における精密医療の経路を提供できます .
細胞周期停止の誘導
7-ヒドロキシピラゾロ[5,1-c]ピリド[4,3-e][1,2,4]トリアジン-6(7H)-オンのいくつかの誘導体は、特にG2/M期で細胞周期停止を誘導することが判明しています。 この効果を利用して、がん細胞の増殖を停止させることができ、がん治療の別の角度を提供します .
アポトーシス誘導
特定の誘導体は、がん細胞の排除に不可欠なアポトーシス誘導効果も高く示しています。 これらの化合物は、アポトーシスを誘導することで、腫瘍の増殖を効果的に抑制し、既存のがん治療を補完することができます .
テトラヒドロ葉酸誘導体の多段階合成
問題の化合物に密接に関連するピリド[4,3-d]ピリミジンの化学は、テトラヒドロ葉酸誘導体の多段階合成に使用されてきました。 これらの誘導体は、さまざまな治療分野で潜在的な用途があります .
作用機序
Target of Action
The primary target of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell proliferation . This is particularly significant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of tumor cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation, particularly in tumor cells . This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, the compound induces apoptosis within HCT cells .
生化学分析
Biochemical Properties
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting cell proliferation. Additionally, it has been shown to interact with proteins involved in apoptosis, thereby influencing cell death pathways .
Cellular Effects
The effects of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one on various cell types have been extensively studied. In cancer cells, it has been observed to induce cell cycle arrest and promote apoptosis . This compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their kinase activity . This inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase . Additionally, the compound can activate apoptotic pathways by interacting with pro-apoptotic proteins, thereby promoting programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .
Metabolic Pathways
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it interacts with cofactors such as NADH and FADH2, influencing cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, including ABC transporters . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Binding proteins also play a role in its distribution, affecting its localization within cells .
Subcellular Localization
The subcellular localization of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported into the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .
特性
IUPAC Name |
11-hydroxy-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2/c14-8-7-5(2-4-12(8)15)13-6(10-11-7)1-3-9-13/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUDMJODNYMNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)


![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)




